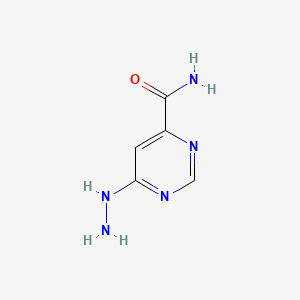
6-Hydrazineylpyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydrazineylpyrimidine-4-carboxamide is a heterocyclic compound that contains a pyrimidine ring substituted with a hydrazine group at the 6-position and a carboxamide group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydrazineylpyrimidine-4-carboxamide typically involves the reaction of pyrimidine derivatives with hydrazine and carboxamide precursors. One common method is the condensation of 4-carboxamidepyrimidine with hydrazine hydrate under reflux conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
6-Hydrazineylpyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The carboxamide group can be reduced to form amines or other derivatives.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the 2- and 4-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazine group may yield azo compounds, while reduction of the carboxamide group may produce primary amines.
Applications De Recherche Scientifique
6-Hydrazineylpyrimidine-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Biology: The compound is studied for its interactions with biological macromolecules such as DNA and proteins, which can provide insights into its mechanism of action and potential therapeutic uses.
Industry: It is utilized in the development of agrochemicals, dyes, and other industrial chemicals due to its versatile reactivity and functional groups.
Mécanisme D'action
The mechanism of action of 6-Hydrazineylpyrimidine-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. Additionally, the compound may intercalate into DNA, disrupting replication and transcription processes. These interactions can result in various biological effects, including cytotoxicity and antimicrobial activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrimidine-4-carboxamide: Lacks the hydrazine group, resulting in different reactivity and biological activity.
6-Aminopyrimidine-4-carboxamide: Contains an amino group instead of a hydrazine group, leading to variations in chemical behavior and applications.
6-Hydrazinylpyridine-4-carboxamide: Similar structure but with a pyridine ring instead of a pyrimidine ring, affecting its chemical properties and uses.
Uniqueness
6-Hydrazineylpyrimidine-4-carboxamide is unique due to the presence of both hydrazine and carboxamide functional groups on the pyrimidine ring. This combination imparts distinct reactivity and potential for diverse applications in medicinal chemistry, biology, and industry. The compound’s ability to undergo various chemical reactions and interact with biological targets makes it a valuable tool for research and development.
Propriétés
Formule moléculaire |
C5H7N5O |
|---|---|
Poids moléculaire |
153.14 g/mol |
Nom IUPAC |
6-hydrazinylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C5H7N5O/c6-5(11)3-1-4(10-7)9-2-8-3/h1-2H,7H2,(H2,6,11)(H,8,9,10) |
Clé InChI |
FSFMLQHYZJLAQU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=CN=C1NN)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-{4-[(oxetan-3-yl)amino]phenyl}carbamate](/img/structure/B13479781.png)

![6-Bromo-2,3-dihydrospiro[indene-1,3'-oxetan]-3-one](/img/structure/B13479795.png)
![{4-[(Tert-butyldimethylsilyl)oxy]butyl}(methyl)amine](/img/structure/B13479799.png)
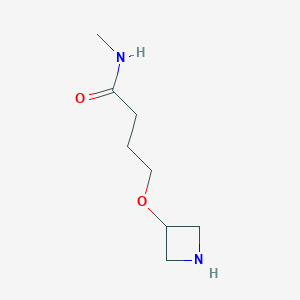
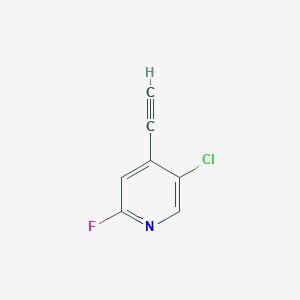
![methyl (2S)-2-[3-(azetidin-3-yl)propanamido]propanoate, trifluoroacetic acid](/img/structure/B13479818.png)

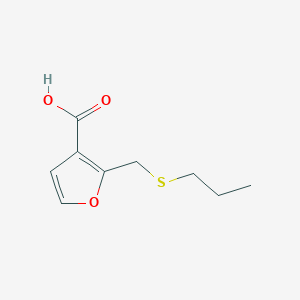
![N-(3-{[4-(4-methanesulfonamidophenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrochloride](/img/structure/B13479855.png)
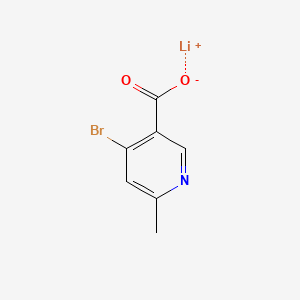
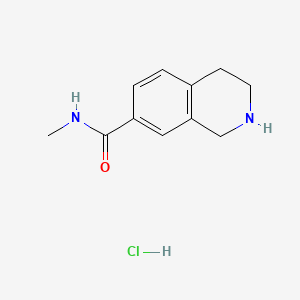

![N-[(1E)-2-[(E)-[(2,3-dimethylphenyl)imino]methyl]-3,3,3-trifluoroprop-1-en-1-yl]-2,3-dimethylaniline](/img/structure/B13479875.png)
